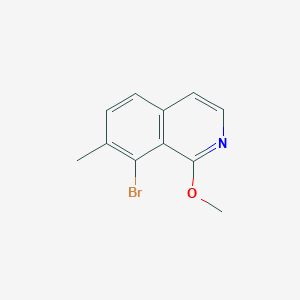

8-Bromo-1-methoxy-7-methylisoquinoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H10BrNO |

|---|---|

分子量 |

252.11 g/mol |

IUPAC 名称 |

8-bromo-1-methoxy-7-methylisoquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-8-5-6-13-11(14-2)9(8)10(7)12/h3-6H,1-2H3 |

InChI 键 |

RZRUVTDXKIRWOJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(C=C1)C=CN=C2OC)Br |

产品来源 |

United States |

Strategic Synthetic Methodologies for 8 Bromo 1 Methoxy 7 Methylisoquinoline and Analogous Isoquinolines

Foundational Cyclization Reactions for Isoquinoline (B145761) Ring Formation

The construction of the core isoquinoline ring is historically rooted in several name reactions, each offering a unique approach to the annulation of the heterocyclic ring onto a benzene (B151609) precursor. These methods, while foundational, have undergone significant evolution to enhance their efficiency, scope, and applicability to complex targets.

Bischler-Napieralski Cyclization and Its Modern Adaptations

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized. nrochemistry.comwikipedia.org The reaction typically employs dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.com For a substrate like a substituted N-[2-(3-bromo-4-methoxy-5-methylphenyl)ethyl]acetamide, this reaction would proceed via an intramolecular electrophilic aromatic substitution. The electron-donating nature of the methoxy (B1213986) and methyl groups on the phenyl ring facilitates the cyclization. nrochemistry.com

Modern adaptations of this reaction have focused on improving yields and reaction conditions. Microwave-assisted protocols, for instance, have been shown to significantly reduce reaction times and improve the efficiency of the cyclization and subsequent oxidation steps. organic-chemistry.org Furthermore, alternative activating agents have been developed to circumvent the harsh conditions of the classical method.

| Reagent/Condition | Role | Advantage |

| POCl₃, P₂O₅ | Dehydrating and activating agent | Classical, well-established |

| Microwave irradiation | Energy source | Reduced reaction times, improved yields |

| Triflic anhydride (Tf₂O) | Activating agent | Milder conditions, broader substrate scope |

Pictet-Spengler Cyclization and Catalytic Enantioselective Variants

The Pictet-Spengler reaction offers a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org To synthesize an analogue of 8-Bromo-1-methoxy-7-methylisoquinoline, one would start with a correspondingly substituted phenylethylamine. The resulting tetrahydroisoquinoline would then require oxidation to achieve the aromatic isoquinoline core.

A significant advancement in this area is the development of catalytic enantioselective variants, which are crucial for the synthesis of chiral isoquinoline alkaloids. rsc.orgcdnsciencepub.comcdnsciencepub.com These reactions often employ chiral Brønsted acids or Lewis acids as catalysts to induce stereoselectivity in the cyclization step. rsc.orgcdnsciencepub.com While the target molecule itself is not chiral, these advanced methods are highly relevant for the synthesis of a wide range of structurally similar and biologically active isoquinolines.

| Catalyst Type | Outcome | Key Feature |

| Protic or Lewis Acids (e.g., HCl, TFA) | Racemic or achiral tetrahydroisoquinolines | Classical approach |

| Chiral Phosphoric Acids | Enantiomerically enriched tetrahydroisoquinolines | Asymmetric catalysis |

| Chiral Metal Complexes | Enantiomerically enriched tetrahydroisoquinolines | Lewis acid-catalyzed asymmetry |

Pomeranz-Fritsch Synthesis and Modified Protocols

The Pomeranz-Fritsch reaction, and its subsequent modifications, provides a direct route to the aromatic isoquinoline ring system. The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org A significant modification by Jackson involves the use of an N-tosyl derivative of the benzylamine, which can be cyclized under milder acidic conditions. semanticscholar.org

Notably, the synthesis of 8-bromo-7-methoxyisoquinoline, a very close analogue of the target compound, has been successfully achieved using Jackson's modification of the Pomeranz-Fritsch synthesis. semanticscholar.org This suggests that a similar approach, starting from 2-bromo-3-methoxy-4-methylbenzaldehyde, would be a viable strategy for the synthesis of this compound. The reaction proceeds by condensation of the substituted benzaldehyde (B42025) with aminoacetaldehyde dimethyl acetal, followed by reduction, tosylation, and then acid-catalyzed cyclization. semanticscholar.org

Table of Pomeranz-Fritsch Modifications and Their Applications

| Modification | Starting Materials | Key Advantage | Applicability to Substituted Isoquinolines |

|---|---|---|---|

| Classical Pomeranz-Fritsch | Benzaldehyde and aminoacetaldehyde acetal | Direct route to aromatic isoquinolines | Can be limited by harsh acidic conditions and low yields for certain substrates. organicreactions.org |

| Schlittler-Müller | Substituted benzylamine and glyoxal hemiacetal | Allows for the synthesis of C1-substituted isoquinolines. thermofisher.comchem-station.com | Expands the scope to a wider range of substitution patterns. |

| Bobbitt Modification | Hydrogenation of the benzalaminoacetal intermediate | Leads to the formation of tetrahydroisoquinolines. thermofisher.comthermofisher.com | Useful for accessing reduced isoquinoline cores. |

| Jackson's Modification | N-tosylation of the benzylamine-acetal | Milder cyclization conditions, often leading to improved yields. semanticscholar.org | Demonstrated effectiveness for the synthesis of 8-bromoisoquinolines. semanticscholar.org |

Pictet-Gams Synthesis

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that allows for the formation of isoquinolines from β-hydroxy- or β-alkoxy-β-phenylethylamides. wikipedia.orgdrugfuture.com The presence of the hydroxyl or alkoxy group facilitates the cyclization under dehydrating conditions, leading directly to the aromatic isoquinoline without the need for a separate oxidation step. wikipedia.org This method would be applicable to the synthesis of this compound if a suitable β-hydroxy- or β-alkoxy-β-phenylethylamide precursor could be readily prepared.

Advanced Approaches to Regioselectively Substituted Isoquinolines

Modern synthetic chemistry has introduced powerful new methods for the construction of complex heterocyclic systems, often with high degrees of regioselectivity and functional group tolerance. These advanced approaches offer alternatives to the classical named reactions.

Transition Metal-Catalyzed C-H Functionalization and Annulation Cascades

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of substituted isoquinolines. researchgate.net Rhodium(III) and Palladium(II) catalysts are frequently employed to direct the annulation of various coupling partners onto an aromatic precursor bearing a directing group. acs.orgnih.govmdpi.combohrium.com

For example, a Rh(III)-catalyzed C-H activation and annulation of a substituted benzaldehyde-derived hydrazone with an alkyne can lead to the formation of a polysubstituted isoquinoline. acs.orgnih.gov This methodology allows for the direct construction of the isoquinoline core with substituents introduced in a controlled manner. Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes has been shown to produce substituted hydroisoquinolones, which can be further elaborated. mdpi.com These methods offer significant advantages in terms of convergency and the ability to introduce a wide range of substituents with high regioselectivity, making them highly attractive for the synthesis of complex targets like this compound.

Comparison of Catalytic Systems for Isoquinoline Synthesis

| Metal Catalyst | Directing Group | Coupling Partner | Product Type |

|---|---|---|---|

| Rhodium(III) | Hydrazone, Oxime | Alkynes, Alkenes | Substituted Isoquinolines acs.orgnih.govrsc.org |

| Palladium(II) | Oxime | Alkynes | Isoquinoline N-oxides bohrium.com |

| Palladium(II) | N-methoxy amide | Allenes | Hydroisoquinolones mdpi.com |

Metal-Free Synthetic Strategies for Nitrogen Heterocycles

The development of metal-free synthetic routes to nitrogen heterocycles is driven by the need for more sustainable and cost-effective chemical processes. These methods often rely on pericyclic reactions, condensations, and the use of hypervalent iodine reagents to construct the isoquinoline core.

One notable metal-free approach involves the oxidative cycloaddition of substituted benzamides with alkynes using bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA). rsc.org This method provides a convenient route to isoquinolone derivatives under mild conditions. While this approach yields an isoquinolone, subsequent modification would be necessary to introduce the methoxy group at the C-1 position.

Another strategy is the activation of a nitrile group towards nucleophilic addition and subsequent annulation in an aqueous medium. This metal- and additive-free protocol allows for the construction of diverse aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile derivatives. beilstein-journals.org The resulting aminoisoquinolines could potentially be converted to the desired methoxy derivative.

Furthermore, multicomponent reactions (MCRs) offer an efficient, atom-economical approach to complex molecular scaffolds without the need for metal catalysts. beilstein-journals.orgnih.gov For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, followed by N-acylation and intramolecular Diels-Alder (IMDA) reactions, has been utilized to synthesize fused isoquinolinones. beilstein-journals.orgnih.gov While not directly yielding the target molecule, these strategies highlight the potential of MCRs in constructing highly substituted isoquinoline frameworks.

| Reaction Type | Key Reagents | Product Type | Potential for this compound Synthesis |

| Oxidative Cycloaddition | Substituted benzamides, alkynes, PIFA, TFA | Isoquinolones | Indirect route requiring further modification of the C-1 carbonyl. |

| Nitrile Annulation | 2-(2-oxo-2-arylethyl) benzonitrile, amines | Aminated isoquinolines | Requires conversion of the C-1 amino group to a methoxy group. |

| Multicomponent Reactions (e.g., GBB-IMDA) | Aminopyridines, isocyanides, aldehydes | Fused isoquinolinones | Offers a framework for complex isoquinoline synthesis, but requires significant adaptation for the target substitution pattern. |

Cobalt-Catalyzed Access Routes to Isoquinolines

Cobalt-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolines, often proceeding through C-H activation pathways. These methods offer high efficiency and regioselectivity, making them attractive for the synthesis of complex molecules.

A prominent cobalt-catalyzed strategy involves the C–H/N–H bond functionalization of aryl amidines with diazo compounds. Current time information in Pasuruan, ID.acs.org This approach provides access to structurally diverse 1-aminoisoquinolines under mild, oxidant-free conditions. The resulting amino group at the C-1 position could then be transformed into the desired methoxy group.

Another versatile method is the cobalt(III)-catalyzed C–H functionalization of benzimidates with alkynes. rsc.orgsemanticscholar.org This reaction proceeds under air and yields a variety of substituted isoquinolines in moderate to good yields. The choice of appropriately substituted benzimidate and alkyne is crucial for constructing the desired substitution pattern.

Furthermore, cobalt(II)-catalyzed decarboxylative C–H activation/annulation of benzamides with alkynyl carboxylic acids presents a regioselective route to isoquinolones. nih.gov This method utilizes an inexpensive cobalt catalyst and can be adapted to produce a range of substituted isoquinolone cores, which can be further functionalized.

| Starting Materials | Catalyst System | Key Features | Applicability to Target Synthesis |

| Aryl amidines, diazo compounds | Co(III) catalyst | Mild conditions, oxidant-free, yields 1-aminoisoquinolines. | Requires subsequent conversion of the amino group to a methoxy group. |

| Benzimidates, alkynes | Cp*Co(III) catalyst | Tolerates air, moderate to good yields of substituted isoquinolines. | Depends on the availability of suitably substituted starting materials. |

| Benzamides, alkynyl carboxylic acids | Co(OAc)₂·4H₂O | Inexpensive catalyst, regioselective formation of isoquinolones. | The resulting isoquinolone needs to be converted to the 1-methoxyisoquinoline. |

Specific Methodologies for Introducing Substituents of this compound

Achieving the specific 8-bromo, 1-methoxy, and 7-methyl substitution pattern on the isoquinoline core requires highly regioselective reactions. This section details strategies for the introduction of each substituent.

Bromination Strategies for the Isoquinoline C-8 Position

Regioselective bromination of the isoquinoline nucleus, particularly at the C-8 position, is a challenging but critical step. The electronic nature of the isoquinoline ring generally directs electrophilic substitution to the C-5 and C-8 positions. However, achieving selectivity can be difficult.

One established method for the synthesis of 8-bromoisoquinoline involves a multi-step sequence starting from isoquinoline, which includes nitration, reduction, diazotization, and a Sandmeyer reaction. semanticscholar.org A more direct approach is the Pomeranz-Fritsch ring synthesis, which has been used to produce 8-bromo-7-methoxyisoquinoline. semanticscholar.org

For direct bromination, the reaction conditions are crucial. The use of N-bromosuccinimide (NBS) in strong acids like concentrated sulfuric acid can lead to regioselective bromination. nih.govgoogle.comresearchgate.net The temperature of the reaction is a key factor in controlling the selectivity between the C-5 and C-8 positions. google.com

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | 8-Aminoisoquinoline (B1282671) | NaNO₂, HBr, CuBr | Classical multi-step approach. semanticscholar.org |

| Pomeranz-Fritsch Synthesis | Substituted benzaldehyde and aminoacetal | Acid catalyst | Ring synthesis leading to substituted 8-bromoisoquinolines. semanticscholar.org |

| Direct Bromination | Isoquinoline | NBS, H₂SO₄ | Regioselectivity is highly dependent on reaction conditions, especially temperature. nih.govgoogle.com |

Approaches for Introducing Methoxy Groups at the Isoquinoline C-1 Position

The introduction of a methoxy group at the C-1 position of the isoquinoline ring can be achieved through several methods, most commonly involving the substitution of a suitable leaving group.

A prevalent strategy is the nucleophilic substitution of a halogen, typically chlorine, at the C-1 position with sodium methoxide. nih.gov The required 1-chloroisoquinoline can be prepared from the corresponding isoquinolin-1(2H)-one.

Another approach involves the conversion of a 1-aminoisoquinoline to the corresponding 1-hydroxyisoquinoline (isoquinolin-1(2H)-one) via diazotization, followed by O-methylation. The 1-aminoisoquinolines can be synthesized through methods such as the cobalt-catalyzed reactions mentioned previously. Current time information in Pasuruan, ID.acs.org

| Precursor | Reagents | Reaction Type | Notes |

| 1-Chloroisoquinoline | Sodium methoxide | Nucleophilic Aromatic Substitution | A common and effective method. nih.gov |

| Isoquinolin-1(2H)-one | Methylating agent (e.g., methyl iodide, dimethyl sulfate) | O-methylation | The isoquinolinone can be accessed from various synthetic routes. |

| 1-Aminoisoquinoline | NaNO₂, H₂SO₄; then methylating agent | Diazotization followed by O-methylation | Provides a route from readily accessible aminoisoquinolines. Current time information in Pasuruan, ID.acs.org |

Directed Methylation at the Isoquinoline C-7 Position

The regioselective introduction of a methyl group at the C-7 position of an isoquinoline ring is a significant synthetic hurdle. Direct C-H methylation of heteroaromatics is an area of active research, but achieving selectivity at the C-7 position, especially in a polysubstituted system, is not straightforward.

One potential strategy involves the use of a directing group to guide a metal catalyst to the desired position for C-H activation and subsequent methylation. While specific examples for the C-7 methylation of isoquinoline are scarce, analogous methodologies on related heterocycles suggest this could be a viable, albeit challenging, approach.

Alternatively, a more classical approach would involve the synthesis of the isoquinoline ring from a starting material that already contains the methyl group at the desired position. For example, a substituted phenethylamine bearing a methyl group at the para position to the point of cyclization could be used in a Bischler-Napieralski or Pictet-Spengler type reaction.

A synthesis of 6,7-dimethoxy-1-methylisoquinoline has been reported, which was then nitrated at the C-8 position. rsc.org This suggests that if a 7-methylisoquinoline precursor is available, subsequent functionalization at other positions is possible.

| Strategy | Approach | Challenges |

| Directed C-H Methylation | Use of a directing group to guide a metal catalyst to the C-7 position. | Lack of established directing groups for C-7 selectivity in isoquinolines; potential for steric hindrance from other substituents. |

| Synthesis from Pre-functionalized Starting Materials | Employing a starting material already containing the methyl group in the correct position for isoquinoline ring formation. | Availability of the required starting materials. |

Multi-Component and Tandem Reactions for Complex Isoquinoline Construction

Multi-component and tandem reactions provide powerful platforms for the efficient assembly of complex molecules like this compound in a single or a few steps, minimizing waste and purification efforts.

While a direct multi-component synthesis of the target molecule has not been explicitly reported, the principles of MCRs can be applied to design a potential synthetic route. For example, a four-component reaction could theoretically bring together the necessary fragments to form the substituted isoquinoline core. beilstein-journals.orgnih.gov

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are also highly valuable. A tandem reaction could be envisioned where an initial coupling reaction introduces one substituent, which then directs a subsequent cyclization and further functionalization. Photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have been shown to build complex aza-polycycles, demonstrating the potential of tandem strategies. beilstein-journals.org

| Reaction Type | Description | Potential Application |

| Multi-component Reaction | Three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants. | A convergent approach to assemble the polysubstituted isoquinoline core from simpler building blocks. beilstein-journals.orgnih.gov |

| Tandem Reaction | A sequence of intramolecular or intermolecular reactions that occur consecutively in a single reaction vessel. | Step-economical construction of the target molecule by combining several transformations without isolating intermediates. beilstein-journals.org |

Chemical Reactivity and Derivatization Chemistry of 8 Bromo 1 Methoxy 7 Methylisoquinoline Analogs

Transformations Involving the Bromo Substituent

The bromine atom at the C-8 position of the isoquinoline (B145761) ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the isoquinoline core serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron species, is widely used to introduce new aryl or vinyl groups. wikipedia.org For 8-bromo-1-methoxy-7-methylisoquinoline analogs, this reaction facilitates the synthesis of biaryl compounds. The general scheme involves the reaction of the bromoisoquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govorganic-chemistry.org

Interactive Data Table: Examples of Suzuki Coupling Reactions on Bromoisoquinolines

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 8-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 8-Phenylisoquinoline | High |

| 2 | 5-Bromo-1-chloroisoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 5-(4-Methoxyphenyl)-1-chloroisoquinoline | Good |

| 3 | 8-Bromotetrahydroisoquinolin-4-one | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 8-(Pyridin-3-yl)tetrahydroisoquinolin-4-one | 97 |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction allows for the introduction of alkenyl substituents at the C-8 position of the isoquinoline ring. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as triethylamine. wikipedia.org The stereoselectivity of the Heck reaction is a significant advantage, often yielding the trans isomer with high selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to 8-alkynylisoquinoline derivatives, which are valuable intermediates for further synthetic transformations.

Nucleophilic Aromatic Substitution on Bromoisoquinolines

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups or the heteroatom in the isoquinoline ring can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com The bromo substituent at C-8 can be displaced by strong nucleophiles. The reactivity of haloisoquinolines towards nucleophilic substitution is position-dependent. Halogens at the C-1 and C-3 positions are generally more reactive than those on the benzene (B151609) ring portion of the isoquinoline. iust.ac.ir However, under forcing conditions or with highly activated substrates, substitution at the C-8 position can occur. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org The stability of this intermediate is a key factor in determining the reaction's feasibility. masterorganicchemistry.com

Reactivity of the Methoxy (B1213986) Group at the Isoquinoline C-1 Position

The methoxy group at the C-1 position significantly influences the electronic properties of the isoquinoline ring and is itself a site for chemical modification.

Demethylation and Ether Cleavage Reactions

The methoxy group can be cleaved to reveal a hydroxyl group, a common transformation in the synthesis of natural products and pharmaceutical compounds. This ether cleavage is typically achieved under acidic conditions, often with strong acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. chemistrysteps.comlibretexts.org The choice of acid and reaction conditions can influence whether the reaction follows an SN1 or SN2 pathway. openstax.org In the context of isoquinoline alkaloids, enzymatic O-demethylation has also been observed, highlighting the biological relevance of this transformation. nih.gov

Stability and Electronic Influence in Chemical Environments

The methoxy group at the C-1 position is an electron-donating group, which influences the reactivity of the isoquinoline ring. It activates the ring towards electrophilic substitution and can direct incoming electrophiles. Conversely, its electron-donating nature can affect the reactivity of other positions. For instance, the C-1 position in isoquinolines is inherently electrophilic, and a methoxy group at this position can modulate this reactivity. researchgate.net This electronic influence is a critical consideration in planning multi-step synthetic sequences involving isoquinoline derivatives.

Chemical Modifications at the Methyl Group (Isoquinoline C-7 Position)

The methyl group at the C-7 position, while generally less reactive than the bromo and methoxy groups, can undergo chemical modifications. These transformations often require radical conditions or activation through conversion to a more reactive functional group. For example, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation could convert the methyl group to a bromomethyl group, a versatile intermediate for nucleophilic substitution reactions. Furthermore, oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing further avenues for derivatization. While direct C-H activation of such a methyl group is challenging, recent advances in catalysis may offer future possibilities for its direct functionalization. acs.org

Benzylic Functionalization Reactions

The 7-methyl group of this compound serves as a prime site for benzylic functionalization, a common strategy to introduce further complexity into aromatic systems. One of the most prevalent methods for such transformations is benzylic bromination, typically achieved through a free-radical pathway.

Benzylic Bromination:

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a well-established method for the selective bromination of benzylic positions. scientificupdate.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzylic radical. chemistrysteps.com This intermediate then reacts with a molecule of bromine, generated in low concentrations from the reaction of HBr with NBS, to yield the benzylic bromide. scientificupdate.com

The application of these conditions to this compound is expected to selectively yield 8-Bromo-7-(bromomethyl)-1-methoxyisoquinoline. The reaction conditions, including the choice of solvent (commonly non-polar solvents like carbon tetrachloride or cyclohexane) and the initiator, can be optimized to maximize the yield of the mono-brominated product and minimize the formation of di-brominated byproducts. scientificupdate.com

| Reagent/Condition | Role | Expected Outcome |

| N-Bromosuccinimide (NBS) | Brominating agent | Introduction of a bromine atom at the 7-methyl position. |

| AIBN or Benzoyl Peroxide | Radical initiator | Initiates the free-radical chain reaction. |

| Light or Heat | Energy source | Promotes the homolytic cleavage of the initiator. |

| Non-polar solvent | Reaction medium | Solubilizes reactants and facilitates the reaction. |

The resulting benzylic bromide is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups, including alcohols, ethers, amines, and nitriles, thereby providing access to a diverse array of derivatives.

Oxidative and Reductive Transformations

The substituted isoquinoline core of this compound is amenable to both oxidative and reductive transformations, which can be directed at either the substituents or the heterocyclic ring itself.

Oxidative Transformations:

The 7-methyl group is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction typically requires heating in an aqueous solution, which can be neutral, acidic, or basic. The benzylic position is particularly prone to oxidation, and the reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com Therefore, treatment of this compound with hot, alkaline KMnO₄ followed by acidic workup is expected to yield 8-Bromo-1-methoxyisoquinoline-7-carboxylic acid.

| Oxidizing Agent | Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Heat, aqueous base, then acid | 8-Bromo-1-methoxyisoquinoline-7-carboxylic acid |

The methoxy group at the 1-position is generally stable to oxidation under these conditions. The isoquinoline ring itself is relatively electron-deficient and thus more resistant to oxidation compared to the alkyl side chain. libretexts.org

Reductive Transformations:

Catalytic hydrogenation is a powerful method for the reduction of the isoquinoline nucleus. nih.gov Depending on the catalyst, solvent, and reaction conditions, either the heterocyclic ring or both rings can be reduced. For instance, catalytic hydrogenation over platinum or palladium catalysts can lead to the formation of tetrahydroisoquinoline derivatives. nih.gov The bromo substituent can also be susceptible to hydrogenolysis, depending on the catalyst and conditions employed. For example, using a palladium catalyst with a hydrogen source can lead to the cleavage of the carbon-bromine bond. Careful selection of the catalyst and reaction parameters is crucial to achieve selective reduction of the isoquinoline core while preserving the bromo and methoxy functionalities.

| Reducing Agent/Catalyst | Conditions | Potential Products |

| H₂, Pd/C | Mild conditions | 1,2,3,4-Tetrahydro-8-bromo-1-methoxy-7-methylisoquinoline |

| H₂, PtO₂ (Adams' catalyst) | More forcing conditions | Decahydroisoquinoline derivatives |

| H₂, Pd/C with base | Potential for | Debromination to 1-methoxy-7-methylisoquinoline |

Dearomatization and Reduction Pathways of the Isoquinoline Corechemistrysteps.comresearchgate.net

Dearomatization reactions of N-heterocycles provide a powerful strategy for the synthesis of three-dimensional molecular scaffolds from readily available flat aromatic precursors. The isoquinoline core can be dearomatized through various reductive pathways, often initiated by the activation of the nitrogen atom.

One common approach involves the formation of an isoquinolinium salt by N-alkylation or N-acylation, which activates the ring towards nucleophilic attack. Subsequent reduction with hydride donors like sodium borohydride typically leads to 1,2-dihydroisoquinolines. Further reduction can yield tetrahydroisoquinoline derivatives.

Strategies for Scaffold Diversification Utilizing Substituted Isoquinolines as Precursors

The 8-bromo substituent on the isoquinoline core is a key functional handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling significant scaffold diversification. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-8 position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org The this compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents at the 8-position. researchgate.netresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. organic-chemistry.org

Heck-Mizoroki Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The 8-bromo substituent can be utilized in a Heck reaction with various alkenes to append vinyl groups to the isoquinoline scaffold. researchgate.net This reaction provides a direct method for the introduction of unsaturated side chains.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be employed to introduce a wide range of primary and secondary amines at the 8-position of the isoquinoline ring, providing access to a diverse set of amino-substituted derivatives. acs.orgjk-sci.com

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Heck-Mizoroki | Alkenes | C-C (alkenyl) | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N) |

| Buchwald-Hartwig | Amines | C-N | Pd₂(dba)₃, phosphine ligand, base (e.g., NaOtBu) |

These cross-coupling strategies, in combination with the functionalization of the methyl group and modifications of the isoquinoline core, provide a powerful and versatile toolkit for the synthesis of a vast library of novel compounds based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of Substituted Isoquinolines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the isoquinoline (B145761) core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet, likely in the δ 3.8-4.2 ppm range. The methyl (-CH₃) group protons would also appear as a singlet, generally at a more upfield position, around δ 2.3-2.6 ppm.

¹³C NMR (Carbon NMR) spectroscopy identifies all non-equivalent carbon atoms in the molecule. The carbon atoms of the isoquinoline ring would generate signals in the aromatic region (δ 110-160 ppm). The methoxy carbon is expected around δ 55-60 ppm, and the methyl carbon would be found in the upfield region (δ 15-25 ppm). The carbon atom attached to the bromine (C-8) would show a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. COSY would reveal proton-proton coupling networks within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Bromo-1-methoxy-7-methylisoquinoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.0 - 8.2 | d |

| H-4 | 7.4 - 7.6 | d |

| H-5 | 7.8 - 8.0 | d |

| H-6 | 7.6 - 7.8 | d |

| 1-OCH₃ | 3.9 - 4.1 | s |

| 7-CH₃ | 2.4 - 2.6 | s |

Note: These are estimated values based on general isoquinoline derivatives. Actual experimental values may vary. d = doublet, s = singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 158 - 162 |

| C-3 | 140 - 144 |

| C-4 | 120 - 124 |

| C-4a | 125 - 129 |

| C-5 | 128 - 132 |

| C-6 | 130 - 134 |

| C-7 | 135 - 139 |

| C-8 | 115 - 119 |

| C-8a | 145 - 149 |

| 1-OCH₃ | 54 - 58 |

| 7-CH₃ | 18 - 22 |

Note: These are estimated values. The assignment of aromatic carbons is predictive and would require 2D NMR for confirmation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," MS would be particularly informative due to the presence of a bromine atom.

In a standard mass spectrum, the molecule would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), representing [M]⁺ and [M+2]⁺. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. nih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀BrNO). epa.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem MS/MS experiments can further elucidate the structure by showing the loss of specific groups, such as the methyl or methoxy substituents. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₁₁H₁₀BrNO | |

| Nominal Mass | 251 u | Based on most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br) |

| [M]⁺ Peak | ~250.99 m/z | Corresponding to the ⁷⁹Br isotope |

| [M+2]⁺ Peak | ~252.99 m/z | Corresponding to the ⁸¹Br isotope |

| Isotopic Ratio | ~1:1 | Characteristic for a single bromine atom |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

For "this compound," the IR spectrum would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl and methoxy groups would appear in the 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively. The C=C and C=N stretching vibrations of the isoquinoline ring system would produce a series of bands in the 1400-1650 cm⁻¹ region. The strong C-O stretching of the methoxy group is typically observed in the 1000-1250 cm⁻¹ range. The C-Br stretching frequency is found at lower wavenumbers, usually in the 500-600 cm⁻¹ range. chemicalbook.comvscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, OCH₃) | 2850 - 2960 | Medium |

| Aromatic C=C & C=N Stretch | 1400 - 1650 | Medium-Strong |

| C-H Bend (CH₃) | 1375 - 1450 | Medium |

| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as π-stacking, which can influence the crystal packing.

A search of publicly available crystallographic databases did not yield a solved crystal structure for "this compound." Were a suitable single crystal to be grown, X-ray analysis would confirm the planarity of the isoquinoline ring system and provide the exact spatial orientation of the bromo, methoxy, and methyl substituents relative to the fused rings.

Advanced Spectroscopic Probes for Electronic Structure Investigation

Beyond basic structural characterization, advanced spectroscopic techniques can be employed to investigate the electronic properties of substituted isoquinolines. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the π-electron system and the electronic transitions within the molecule. The substituents on the isoquinoline core (-Br, -OCH₃, -CH₃) would be expected to cause shifts in the absorption maxima compared to the parent isoquinoline molecule.

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. tandfonline.comekb.eg DFT calculations can predict spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). nih.govnih.gov Such theoretical studies can help in the detailed assignment of complex spectra and provide a deeper understanding of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic behavior.

Computational and Theoretical Investigations of Isoquinoline Derivatives

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 8-Bromo-1-methoxy-7-methylisoquinoline. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31+G(d,p), can accurately compute a variety of molecular properties. mdpi.com

These calculations provide detailed information on the distribution of electron density, the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting HOMO-LUMO energy gap. mdpi.com The HOMO energy is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

From these fundamental properties, various global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a quantitative basis for predicting how the molecule will interact with biological targets. mdpi.com For instance, the electrophilicity index measures the propensity of the molecule to accept electrons, which is a crucial characteristic for understanding potential interactions with nucleophilic residues in a protein's active site. mdpi.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for an Isoquinoline (B145761) Scaffold

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | 4.7 eV |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | 4.15 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.35 eV |

| Electrophilicity Index (ω) | Global reactivity index that measures the propensity of a species to accept electrons. mdpi.com | 3.65 eV |

Note: The values presented in this table are illustrative for a representative isoquinoline derivative and are derived from methodologies described in the cited literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To understand how this compound may exert a biological effect, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. japsonline.com

Molecular Docking predicts the preferred orientation of the ligand when bound to a target, forming a stable complex. japsonline.com Using algorithms like the Lamarckian genetic algorithm, docking software can explore numerous possible binding modes and score them based on a calculated binding affinity or free energy of binding. japsonline.com This process identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results can elucidate the structural basis of inhibition or activation and guide modifications to the isoquinoline scaffold to improve potency. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. researchgate.net Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, revealing the flexibility of the protein, the stability of the ligand's binding mode, and the influence of solvent molecules. researchgate.net These simulations can confirm the stability of key interactions predicted by docking and provide a more accurate estimation of binding free energies.

In Silico Prediction of Physico-chemical and ADME-related Parameters for Scaffold Design

The therapeutic potential of a compound is determined not only by its biological activity but also by its pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial in the early stages of drug discovery to avoid costly late-stage failures. researchgate.net A variety of in silico tools and web-based platforms, such as SwissADME and pkCSM, are used to predict these properties for compounds like this compound based on its chemical structure. nih.govresearchgate.net

These predictive models estimate key physico-chemical and pharmacokinetic parameters that govern a drug's behavior in the body. nih.gov Important predicted properties include:

Physico-chemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate potential. dergipark.org.tr

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding. nih.gov

Metabolism: Substrate or inhibitory potential for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Predicted clearance and half-life.

These predictions help in designing isoquinoline derivatives with a desirable balance of properties, such as good oral bioavailability and appropriate distribution to the target tissue. nih.gov

Table 2: Predicted ADME and Physico-chemical Properties for an Isoquinoline Scaffold

| Property | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Physico-chemical | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | 2.8 | Optimal lipophilicity for membrane permeability | |

| TPSA | < 140 Ų | Influences cell permeability and bioavailability | |

| Absorption | Human Intestinal Absorption | > 90% | High potential for oral absorption nih.gov |

| Distribution | BBB Permeant | Yes | Potential for activity in the central nervous system |

| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Excretion | Total Clearance (log ml/min/kg) | 0.4 | Indicates rate of removal from the body |

Note: The values in this table are illustrative examples based on typical predictions for drug-like molecules using methodologies described in the cited literature.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis of this compound involves identifying all possible low-energy spatial arrangements (conformers) of the molecule. Quantum chemical methods can be used to calculate the relative energies of these conformers and the energy barriers for conversion between them. mdpi.com

This process results in an energy landscape map, which visualizes the relative stabilities of different conformations. The global minimum on this landscape represents the most stable conformer, which is often, but not always, the bioactive conformation. Understanding the conformational preferences and the flexibility of the isoquinoline ring and its substituents is essential for rational drug design, as it helps in designing more rigid analogs that can "lock in" the bioactive conformation, potentially leading to higher affinity and selectivity for the target.

Virtual Screening Methodologies for Chemical Library Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the optimization of isoquinoline derivatives, a virtual library can be created by systematically modifying the core structure of this compound.

This virtual library can then be subjected to a hierarchical screening process. Initially, filters based on desirable physico-chemical and ADME properties (as described in section 5.3) are applied to remove compounds with predicted liabilities. The remaining compounds are then "docked" into the active site of the target protein (as in section 5.2). The top-scoring compounds, those with the best-predicted binding affinities and interaction profiles, are prioritized for chemical synthesis and subsequent in vitro biological evaluation. This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. researchgate.net

Structure Activity Relationship Sar Insights and Pharmacophore Modeling for Isoquinoline Scaffolds

General Principles of SAR in Isoquinoline (B145761) Chemistry

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. drugdesign.org SAR studies aim to identify the key molecular features responsible for a compound's pharmacological effects. For isoquinoline scaffolds, several general principles have been established:

The Nitrogen Atom : The nitrogen atom in the isoquinoline ring is a key feature, often involved in hydrogen bonding or ionic interactions with biological targets. drugdesign.org Its basicity can be modulated by substituents, which in turn affects the compound's pharmacokinetic and pharmacodynamic properties.

Aromatic System : The aromatic nature of the isoquinoline ring system is crucial for its interaction with many biological targets, often through π-π stacking or hydrophobic interactions.

Substitution Pattern : The type and position of substituents on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline nucleus dramatically influence its biological activity. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) can alter the electron distribution of the ring system, affecting its binding affinity and reactivity. nih.gov

Stereochemistry : For tetrahydroisoquinoline derivatives, which have a non-planar structure, the stereochemistry at chiral centers can be critical for biological activity. Different enantiomers or diastereomers may exhibit significantly different potencies and selectivities. nih.gov

Pharmacophore modeling for isoquinoline scaffolds often identifies key features such as a hydrophobic aromatic region, a hydrogen bond acceptor (the nitrogen atom), and specific locations for hydrogen bond donors or acceptors depending on the target.

Positional Effects of Halogenation (Bromine) on Isoquinoline SAR

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity. In the context of isoquinoline scaffolds, the position of the bromine atom is critical.

Bromination of the isoquinoline ring can occur on either the benzene or the pyridine portion. The reactivity of the isoquinoline ring towards electrophilic substitution, such as bromination, is dependent on the reaction conditions. For instance, bromination in strong acid can lead to substitution at the 5-position. researchgate.net The introduction of a bromine atom at a specific position can have varied effects on biological activity. For example, in a series of quinoline (B57606) derivatives, which are structural isomers of isoquinolines, the presence of bromine at certain positions was found to enhance anticancer activity. nih.gov

For "8-Bromo-1-methoxy-7-methylisoquinoline," the bromine atom is located on the benzene ring at a position adjacent to the fused pyridine ring. This position can influence the electronic properties of the entire ring system and may also provide a key interaction point with a biological target through halogen bonding. The effect of this specific substitution pattern would need to be evaluated in the context of a particular biological target.

Influence of Methoxy (B1213986) Substituents on Molecular Recognition and Activity

Methoxy groups are common substituents in biologically active isoquinoline alkaloids, such as papaverine. The presence and position of methoxy groups can significantly impact a compound's activity. Methoxy groups are electron-donating and can increase the electron density of the aromatic ring, which can be favorable for certain receptor interactions. They can also participate in hydrogen bonding through their oxygen atom.

The position of the methoxy group is crucial. For example, in a study of tetrahydroisoquinoline derivatives, the presence of methoxy groups was found to be important for their activity as N-Methyl-d-Aspartate (NMDA) receptor modulators. nih.gov The replacement of two methoxy substituents with a single isopropoxy moiety led to a change in selectivity towards different NMDA receptor subunits. nih.gov In the case of "this compound," the methoxy group is at the 1-position of the isoquinoline ring. This position is on the pyridine part of the scaffold and can influence the basicity of the nearby nitrogen atom and also provide a key interaction point for molecular recognition.

Role of Methyl Groups in Modulating Scaffold Interactions and Selectivity

Methyl groups are often introduced into drug candidates to probe steric tolerance at a binding site and to increase lipophilicity. A methyl group can also influence the conformation of a molecule and its metabolic stability. In the context of isoquinoline scaffolds, the addition of a methyl group can have a profound effect on activity and selectivity.

Comparative SAR Analysis with Related Fused Heterocyclic Scaffolds (e.g., Pyrrolo[2,1-a]isoquinolines, Thieno[2,3-c]isoquinolines)

Comparing the SAR of isoquinolines with related fused heterocyclic scaffolds like pyrrolo[2,1-a]isoquinolines and thieno[2,3-c]isoquinolines can provide valuable insights. These fused systems have a more rigid and extended structure, which can lead to different binding modes and biological activities.

Pyrrolo[2,1-a]isoquinolines : This scaffold is found in the lamellarin family of marine alkaloids, which exhibit potent cytotoxic activity. rsc.orgnih.gov The SAR of these compounds is complex, with the substitution pattern on the various rings playing a critical role. For example, the presence of hydroxyl groups at specific positions can be essential for cytotoxicity. rsc.org The fusion of the pyrrole (B145914) ring creates a more planar and electron-rich system compared to a simple isoquinoline, which can lead to different interactions with biological targets like DNA or topoisomerase enzymes.

Thieno[2,3-c]isoquinolines : This scaffold has been explored for its potential as antiproliferative agents. researchgate.netnih.gov The fusion of the thiophene (B33073) ring introduces a sulfur atom, which can participate in different types of interactions compared to the nitrogen in a pyrrole ring or the carbon in a benzene ring. SAR studies on thieno[2,3-c]isoquinolines have shown that the substitution pattern on both the thiophene and isoquinoline portions is important for their activity. nih.gov

Rational Design Strategies Based on SAR Data for Analog Development

The SAR data gathered from studying isoquinoline and its derivatives provides a foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. researchoutreach.org Some key strategies include:

Scaffold Hopping : Replacing the isoquinoline core with a related heterocyclic system, such as a quinoline or a thienoisoquinoline, can lead to new compounds with different biological activities. mdpi.com

Fragment-Based Drug Discovery (FBDD) : This approach involves identifying small fragments that bind to a target and then growing or merging them to create a more potent lead compound. researchoutreach.org For isoquinolines, this could involve identifying key substituents at different positions and then combining them in a single molecule.

Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties can lead to improved properties. For example, a bromine atom could be replaced with a chlorine or a trifluoromethyl group to fine-tune the electronic and lipophilic properties of the molecule.

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design new isoquinoline analogs that fit optimally into the binding site.

By systematically applying these strategies, researchers can leverage SAR data to guide the development of novel and effective isoquinoline-based therapeutic agents.

Applications of 8 Bromo 1 Methoxy 7 Methylisoquinoline As a Versatile Synthetic Synthon

Building Block in the Synthesis of Complex Polycyclic Systems

The rigid isoquinoline (B145761) scaffold of 8-Bromo-1-methoxy-7-methylisoquinoline makes it an attractive starting material for the synthesis of complex polycyclic systems. The bromine atom at the 8-position is particularly amenable to various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, reactions like the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents at the 8-position. This allows for the fusion of additional rings onto the isoquinoline core, leading to the formation of intricate polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The methoxy (B1213986) and methyl groups can influence the electronic properties and steric environment of the molecule, potentially directing the regioselectivity of these coupling reactions.

The general versatility of brominated quinolines and isoquinolines in building polycyclic systems has been demonstrated in numerous research endeavors. Although specific examples for this compound are not detailed in current literature, the established methodologies provide a clear pathway for its use in this context.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound

| Coupling Reaction | Reactant Partner | Catalyst | Potential Product Class |

| Suzuki Coupling | Arylboronic acid/ester | Palladium(0) complex | Biaryl compounds, extended aromatic systems |

| Stille Coupling | Organostannane | Palladium(0) complex | Substituted isoquinolines with diverse functional groups |

| Heck Coupling | Alkene | Palladium(0) complex | Alkenyl-substituted isoquinolines |

| Sonogashira Coupling | Terminal alkyne | Palladium(0)/Copper(I) | Alkynyl-substituted isoquinolines, precursors to fused rings |

| Buchwald-Hartwig Amination | Amine | Palladium(0) or Copper(I) | Amino-substituted isoquinolines |

Precursor for Advanced Chemical Intermediates in Organic Synthesis

Beyond the direct construction of polycyclic systems, this compound can serve as a precursor to a variety of advanced chemical intermediates. The functional groups present on the molecule can be transformed through various organic reactions to introduce new functionalities.

The bromine atom can be converted to other functional groups through nucleophilic aromatic substitution or by formation of an organometallic reagent, such as a Grignard or organolithium species. This would allow for the introduction of a wide array of electrophiles. The methoxy group at the 1-position can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. The methyl group at the 7-position could undergo oxidation or halogenation to introduce further handles for chemical modification.

These transformations would yield a series of highly functionalized isoquinoline derivatives that can be used as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The synthesis of novel ketone precursors for various applications is an area where such intermediates could be valuable chemscene.com.

Role in Catalyst Development and Ligand Design for Asymmetric Synthesis

The isoquinoline framework is a common feature in the design of chiral ligands for asymmetric catalysis. The rigid structure and the presence of a nitrogen atom that can coordinate to a metal center make isoquinoline derivatives excellent scaffolds for creating a well-defined chiral environment around a catalytic metal.

This compound could be elaborated into a chiral ligand through several strategies. For example, the bromine atom could be replaced by a chiral phosphine group via a cross-coupling reaction. Alternatively, a chiral substituent could be introduced at another position on the isoquinoline ring. The methoxy and methyl groups can provide steric bulk and electronic influence that can be fine-tuned to optimize the stereoselectivity of the resulting catalyst.

While the direct use of this compound in catalyst development has not been reported, the broader class of substituted quinolines and isoquinolines has been successfully employed in the design of ligands for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Contribution to the Construction of Diverse Chemical Libraries for Research Screening

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. By systematically modifying a core scaffold with a variety of substituents, researchers can generate a large number of compounds for biological or materials screening.

This compound is an ideal starting point for the construction of such a library. The bromine atom at the 8-position serves as a convenient handle for parallel synthesis using various cross-coupling reactions. By reacting the parent molecule with a diverse set of boronic acids, stannanes, alkenes, alkynes, and amines, a large library of 8-substituted isoquinoline derivatives can be rapidly assembled.

Further diversification could be achieved by modifying the methoxy and methyl groups. This approach would allow for the exploration of the chemical space around the isoquinoline core, increasing the probability of discovering compounds with desired biological activities or material properties.

Future Research Trajectories for 8 Bromo 1 Methoxy 7 Methylisoquinoline and Its Derivatives

Development of Novel and Environmentally Sustainable Synthetic Pathways

Traditional synthetic routes to the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often require harsh conditions, stoichiometric reagents, and can generate significant chemical waste, limiting their alignment with modern green chemistry principles. nih.gov Future research is actively moving beyond these classical methods to develop more atom-economical, energy-efficient, and environmentally benign pathways to synthesize 8-Bromo-1-methoxy-7-methylisoquinoline and its analogs.

Key areas of development include:

Transition-Metal-Catalyzed C–H Activation/Annulation: This powerful strategy allows for the construction of the isoquinoline core from simpler, readily available starting materials. mdpi.com Catalysts based on rhodium(III) and ruthenium(II) have been shown to effectively catalyze the annulation of benzamides or oximes with alkynes, obviating the need for pre-functionalized substrates. acs.orgorganic-chemistry.org These reactions often proceed under milder conditions and with higher regioselectivity than traditional methods. acs.org The use of earth-abundant 3d-transition metals like cobalt, nickel, and copper is also a growing area of interest to replace more expensive precious metals. bohrium.comresearchgate.net

Photocatalysis and Electrochemistry: Visible-light-mediated reactions represent a frontier in sustainable synthesis. nih.gov Photocatalytic approaches can enable unique bond formations under ambient temperature and pressure, using light as a traceless reagent. Research into photocatalytic C-H/C-H coupling and other radical-mediated cyclizations to form the isoquinoline skeleton is a promising trajectory. nih.govresearchgate.net These methods avoid the need for external oxidants and can offer novel reactivity. nih.gov

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed efficiently in green solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, is a primary goal of sustainable chemistry. bohrium.com Multi-component reactions that assemble complex molecules like isoquinolines in a single step with minimal waste are particularly attractive. bohrium.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and easier scalability. acs.org Integrating modern catalytic methods, such as photocatalysis, into flow reactors can lead to highly efficient and automated production of isoquinoline derivatives. acs.org

Table 1: Comparison of Synthetic Methodologies for Isoquinoline Synthesis

| Methodology | Advantages | Disadvantages | Key Catalysts/Conditions |

|---|---|---|---|

| Traditional (e.g., Pomeranz-Fritsch) | Well-established procedures. | Harsh conditions (strong acids, high temp), low yields, significant waste. | H₂SO₄, P₂O₅ |

| C-H Activation/Annulation | High atom economy, high regioselectivity, milder conditions. | Often requires expensive precious metal catalysts (Rh, Ru, Pd). | [Cp*RhCl₂]₂, [Ru(p-cymene)Cl₂]₂ |

| Photocatalysis | Uses visible light, ambient temperature, avoids harsh reagents. | Can require specific photocatalysts, substrate scope may be limited. | Organic dyes (Eosin Y), Iridium or Ruthenium complexes. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, high efficiency. | Requires specialized equipment, initial optimization can be intensive. | Integrated catalytic systems within microreactors. |

Integration of Advanced Computational Tools for Predictive Chemical Research

Advanced computational tools are becoming indispensable for accelerating chemical research by predicting molecular properties and guiding experimental design. For this compound, these tools can provide deep insights into its structure, reactivity, and potential applications before committing to extensive laboratory work.

Density Functional Theory (DFT): DFT calculations are fundamental for understanding the electronic structure of the molecule. They can be used to predict a wide range of properties, including optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govrsc.org The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. harvard.edu Furthermore, DFT can be used to map the Molecular Electrostatic Potential (MEP), identifying electron-rich and electron-poor regions, which helps in predicting sites for electrophilic and nucleophilic attack. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful predictive tool, particularly in drug discovery. nih.gov By building mathematical models that correlate structural features (descriptors) of a series of isoquinoline derivatives with their measured biological activity, QSAR can predict the potential efficacy of new, unsynthesized compounds like derivatives of this compound. nih.govresearchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of candidates with the highest predicted activity. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme). mdpi.com For derivatives of this compound, molecular docking can predict plausible binding modes within the active site of a target protein, estimate binding affinity, and identify key intermolecular interactions. chemicalbook.commdpi.com This information is crucial for the rational design of new enzyme inhibitors or receptor antagonists. researchgate.net

Reaction Mechanism Prediction: Computational chemistry can elucidate complex reaction mechanisms. By modeling transition states and reaction intermediates, researchers can understand how factors like catalysts, solvents, and substituents influence reaction outcomes. researchgate.net This predictive capability can guide the optimization of synthetic routes and the discovery of new reactions. nih.gov

Table 2: Application of Computational Tools in Isoquinoline Research

| Computational Tool | Predicted Properties / Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, stability, reactivity sites (MEP), vibrational spectra. | Predicts fundamental physicochemical properties and reactivity patterns. |

| QSAR | Biological activity (e.g., enzyme inhibition), drug-likeness. | Guides the design of derivatives with potentially enhanced biological functions. |

| Molecular Docking | Ligand-protein binding modes, binding affinity. | Screens for potential biological targets and aids in structure-based drug design. |

| Machine Learning Models | Reaction outcomes, optimal reaction conditions, retrosynthetic pathways. | Accelerates the development and discovery of new synthetic reactions. |

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

Future research will focus on moving beyond the predictable reactivity of the functional groups on this compound to uncover novel transformations and applications.

Unconventional C-H Functionalization: While the bromo group at the C-8 position is a traditional handle for cross-coupling reactions, transition-metal-catalyzed C-H activation offers a pathway to functionalize other positions on the isoquinoline core directly. acs.org Research into directing group strategies or catalyst control could enable selective functionalization at C-4, C-5, or C-6, providing access to substitution patterns that are difficult to achieve through classical methods. acs.orgacs.org

Photocatalytic Reactivity: The isoquinoline nucleus itself can participate in photocatalytic cycles. Under visible light irradiation, isoquinolines can be involved in radical reactions, such as the Minisci reaction, to achieve C-H alkylation or hydroxyalkylation. nih.gov Exploring the photocatalytic behavior of the bromo-substituted core could reveal new reactivity, potentially involving radical-mediated cyclizations or couplings where the bromine atom acts as a radical precursor or leaving group under specific conditions.

Isoquinoline-Based Organocatalysis: The nitrogen atom in the isoquinoline ring imparts basic and nucleophilic character, making it a candidate for use in organocatalysis. acs.org Derivatives can be designed to act as chiral ligands or catalysts in asymmetric synthesis. nih.gov For example, an isoquinoline-derived photocatalyst has been developed for oxidase-type dehydrogenative cross-coupling reactions, demonstrating a novel catalytic application where the isoquinoline moiety is central to the catalytic cycle. nih.gov

Temporary Dearomatization Strategies: A novel approach involves the temporary dearomatization of the isoquinoline ring to enable functionalization at otherwise unreactive positions. For instance, a nucleophilic addition at the C-1 position can generate a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as an enamine-like nucleophile to react with electrophiles at the C-4 position. Subsequent rearomatization delivers the C-4 functionalized product. acs.org Applying this strategy could unlock new avenues for derivatization.

Expanding the Scope of Derivatization for Enhanced Functional Diversification

To fully exploit the potential of this compound as a molecular scaffold, future research must expand the toolkit of derivatization reactions to install a wide variety of functional groups at multiple positions.

Beyond Standard Cross-Coupling at C-8: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C-8 position are well-established, future work will explore a broader range of transformations. This includes reactions to introduce non-traditional functional groups such as trifluoromethyl (CF₃), sulfonyl, and phosphonate (B1237965) moieties, which are highly valuable in medicinal chemistry for modulating physicochemical properties.

Late-Stage Functionalization (LSF): LSF refers to the introduction of functional groups at a late stage in a synthetic sequence, which is highly valuable for rapidly creating libraries of analogs from a common advanced intermediate. acs.orgnih.gov Methodologies for the LSF of the isoquinoline core, often via C-H activation, allow for the installation of substituents at positions not easily accessed by de novo synthesis. acs.org This enables efficient exploration of structure-activity relationships.

Multi-Component, One-Pot Syntheses: Developing one-pot procedures that build upon the this compound core to construct more complex, poly-substituted isoquinolines is a key goal. Such methods, which combine multiple reaction steps without isolating intermediates, improve efficiency and reduce waste. organic-chemistry.orgnih.gov

Functionalization of the Heterocyclic Ring: The methoxy (B1213986) group at C-1 can be a versatile handle. It can be hydrolyzed to the corresponding isoquinolone or substituted with other nucleophiles. Furthermore, direct C-H functionalization of the pyridine (B92270) ring, for example at the C-3 or C-4 positions, can be achieved through various metal-catalyzed or radical-based methods, leading to a rich diversity of structures. rsc.org The synthesis of polysubstituted isoquinolines through convergent strategies allows for the precise placement of various functional groups across the entire scaffold. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Bromo-1-methoxy-7-methylisoquinoline, and what are the key intermediates?

- Methodological Answer : The Pomeranz-Fritsch synthesis is a foundational method for isoquinoline derivatives. For this compound, bromination and methoxy/methyl group introduction occur during cyclization. Key intermediates include halogenated benzaldehyde precursors (e.g., 2-bromo-3-methoxybenzaldehyde) and tetrahydroisoquinoline intermediates. Dimerization byproducts, such as 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-tetrahydroisoquinoline derivatives, may form during cyclization; these are mitigated by optimizing reaction temperature and stoichiometry .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs ) confirms substituent positions and stereochemistry. For NMR, - and -NMR chemical shifts distinguish methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm). Bromine’s electronegativity deshields adjacent protons, aiding assignment (e.g., H-7 in 8-Bromo derivatives shows downfield shifts ~δ 8.5–9.0 ppm) .

Q. What are the stability considerations for this compound under different pH and solvent conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 3–10) reveal degradation via nucleophilic substitution at the bromine site under basic conditions (pH >8). Use aprotic solvents (e.g., DMF, DMSO) for long-term storage. UV-Vis spectroscopy (λmax ~310–330 nm) monitors decomposition kinetics .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?